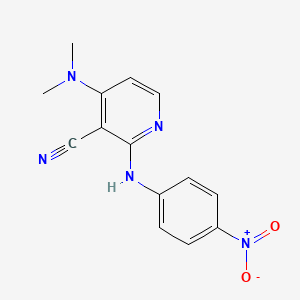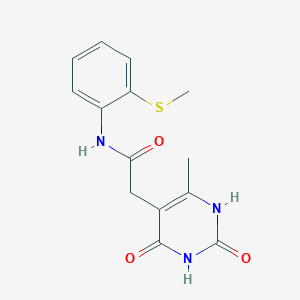
3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H27N3O5S2.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds typically involve a ring cleavage methodology reaction . This process allows for the selective introduction of multiple functional groups .Wissenschaftliche Forschungsanwendungen
Chelation Therapy in Metal Intoxication
Sodium 2,3-dimercapto-1-propane sulfonate, a chelating agent chemically related to the query compound, is employed to treat metal intoxication. It binds to heavy metals like mercury and arsenic, facilitating their excretion from the body. This method has proven effective in reducing the body burdens of these metals, as evidenced by the DMPS-Hg and DMPS-As challenge tests, which measure mercury and arsenic excretion in urine after DMPS administration (Aposhian, 1998).
Alzheimer's Disease Treatment
3-amino-1-propanesulfonic acid (3APS), structurally similar to the compound , was studied as a potential treatment for Alzheimer's disease. It binds to amyloid-β, a protein associated with Alzheimer’s, reducing its levels in the cerebrospinal fluid. Although the treatment did not significantly impact cognitive scores during the study, its ability to penetrate the blood-brain barrier and modulate amyloid-β levels indicates potential therapeutic value (Aisen et al., 2006).
Soil Fumigation and Associated Health Impacts
Dimethyl disulfide (DMDS), another compound related to the one , is used as a soil fumigant and has replaced methyl bromide. While DMDS is effective for this purpose, its use has been associated with various health issues, including eye pain, throat irritation, and nausea, among others. Public health investigations underscore the need for improved safety measures and community notification when DMDS is applied, due to its potential health impacts on nearby populations (Mulay et al., 2016).
Drug Eruptions and Skin Reactions
Methylsulfonylmethane (MSM), which shares a sulfonyl functional group with the query compound, is a dietary supplement known for its anti-inflammatory and analgesic properties. However, there have been reports of adverse reactions, such as eczematous drug eruptions, highlighting the importance of understanding the potential side effects and toxicological aspects of similar compounds (Kim et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S2/c1-14-6-8-17(9-7-14)22-20(24)10-11-21-30(27,28)19-13-18(15(2)12-16(19)3)23(4)29(5,25)26/h6-9,12-13,21H,10-11H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPZUXQUFOUIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dimethyl-5-(N-methylmethylsulfonamido)phenylsulfonamido)-N-(p-tolyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]amino}acetamide](/img/structure/B2643610.png)
![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)




![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2643616.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2643619.png)
![N-(2-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2643620.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2643628.png)